molecular formula C18H24N2O3 B1376982 tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate CAS No. 1160248-23-6

tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate

Cat. No.: B1376982
CAS No.: 1160248-23-6
M. Wt: 316.4 g/mol
InChI Key: HXCXILHDJLTTKB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound features a piperidine ring fused with an indole moiety, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Piperidine Ring Formation: The piperidine ring is usually constructed via cyclization reactions involving appropriate precursors.

    Coupling of Indole and Piperidine Rings: The indole and piperidine rings are coupled using suitable reagents and catalysts under controlled conditions to form the desired compound.

    tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group of the indole ring to yield reduced products.

    Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate, which can be further explored for their biological activities.

Scientific Research Applications

Chemistry:

    Drug Discovery: The compound serves as a scaffold for the development of new therapeutic agents targeting various diseases.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in studying enzyme functions and pathways.

    Cell Signaling: It can modulate cell signaling pathways, providing insights into cellular processes.

Medicine:

    Anticancer Agents: Derivatives of this compound have shown potential as anticancer agents by inhibiting cancer cell proliferation.

    Antimicrobial Agents: It exhibits antimicrobial properties, making it useful in developing new antibiotics.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Agriculture: It can be employed in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the alteration of cellular processes, such as cell proliferation, apoptosis, and signal transduction. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 4-(2-oxoindolin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 3-phenyl-L-alaninate hydrochloride

Comparison:

  • Structural Differences: While these compounds share the tert-butyl and piperidine or indole moieties, they differ in the specific substituents and functional groups attached to these rings.
  • Biological Activity: The unique combination of the indole and piperidine rings in tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate imparts distinct biological activities compared to its analogs.
  • Applications: The specific applications of these compounds vary based on their structural differences, with this compound being particularly valuable in drug discovery and medicinal chemistry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 3-(2-oxo-1,3-dihydroindol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)20-10-6-7-12(11-20)15-13-8-4-5-9-14(13)19-16(15)21/h4-5,8-9,12,15H,6-7,10-11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCXILHDJLTTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate
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tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate

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